3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea
CAS No.: 905761-11-7
Cat. No.: VC6602922
Molecular Formula: C17H15ClFN3O
Molecular Weight: 331.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905761-11-7 |
|---|---|
| Molecular Formula | C17H15ClFN3O |
| Molecular Weight | 331.78 |
| IUPAC Name | 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea |
| Standard InChI | InChI=1S/C17H15ClFN3O/c18-12-3-1-4-14(11-12)21-17(23)22(16-5-2-10-20-16)15-8-6-13(19)7-9-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) |
| Standard InChI Key | QMRDIAMDUZITMI-UHFFFAOYSA-N |
| SMILES | C1CC(=NC1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Synthesis and Chemical Reactions
The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea would likely involve multi-step organic chemistry reactions, including cyclization and substitution processes. These methods are common for synthesizing complex organic molecules with specific functional groups.
Research Findings and Future Directions
While specific research findings on 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea are not available, studies on similar compounds suggest that modifications to the urea backbone can significantly impact biological activity. Future research should focus on synthesizing this compound and evaluating its pharmacological properties to explore potential therapeutic applications.
Data Tables
Given the lack of specific data on 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea, the following table provides general information on similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea | C17H16ClN3O | 329.81 | 325766-78-7 |
| 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea | C18H18ClN3O | 327.8 | 898521-70-5 |
For 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea, the molecular formula would be C17H15ClFN3O, but specific data such as CAS number and molecular weight are not available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume